molecular formula C10H12ClN5O2S B1265913 4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride CAS No. 22199-93-5

4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride

Cat. No.: B1265913
CAS No.: 22199-93-5
M. Wt: 301.75 g/mol
InChI Key: AJQQWYVKGSZKFW-UHFFFAOYSA-N
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Description

4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes a sulfonamide group attached to a benzene ring, further linked to an aminopyrimidine moiety. This compound is often used in research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase isozymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition is valuable in the treatment of conditions like glaucoma . This compound interacts with carbonic anhydrase II and IV isozymes, exhibiting strong inhibitory effects. The nature of these interactions involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of carbonic anhydrase affects the regulation of pH within cells, impacting processes such as cell proliferation and apoptosis . Additionally, this compound has been shown to lower intraocular pressure in normotensive and hypertensive rabbits, demonstrating its potential therapeutic effects in ocular conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The sulfonamide group binds to the zinc ion in the active site of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition leads to a decrease in bicarbonate and proton production, which in turn affects various physiological processes. The compound’s structure allows it to fit precisely into the enzyme’s active site, ensuring effective inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that its inhibitory effects on carbonic anhydrase can persist, but the compound may undergo gradual degradation, leading to a decrease in efficacy . In vitro and in vivo studies have highlighted the importance of maintaining optimal storage conditions to preserve its stability and activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and metabolic imbalances have been observed . These findings underscore the importance of dosage optimization to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of pH and ion balance within cells. It interacts with enzymes such as carbonic anhydrase, influencing the production of bicarbonate and protons . These interactions affect metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its solubility and interaction with specific transporters. The compound is distributed throughout the body, with a particular affinity for tissues with high carbonic anhydrase activity, such as the kidneys and eyes . Its distribution is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

Within cells, this compound is localized primarily in the cytoplasm and mitochondria, where carbonic anhydrase isozymes are abundant . The compound’s activity is modulated by its subcellular localization, with its inhibitory effects being most pronounced in compartments with high enzyme concentrations. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the aminopyrimidine derivative, which is then reacted with a sulfonamide precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, each with unique properties .

Scientific Research Applications

4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride is unique due to its specific structure, which combines the properties of both aminopyrimidine and sulfonamide groups. This combination enhances its potential biological activities and makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-[(2-aminopyrimidin-4-yl)amino]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S.ClH/c11-10-13-6-5-9(15-10)14-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H2,12,16,17)(H3,11,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQQWYVKGSZKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC=C2)N)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22199-93-5
Record name 4-(2-Amino-4-pyrimidylamino)benzenesulfonamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N4-(2-Amino-4-pyrimidinyl)sulfanilamide monohydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(2-AMINO-4-PYRIMIDYLAMINO)BENZENESULFONAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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